2-Carbomethoxy-2',3'-dimethylbiphenyl
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H16O2 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
methyl 2-(2,3-dimethylphenyl)benzoate |
InChI |
InChI=1S/C16H16O2/c1-11-7-6-10-13(12(11)2)14-8-4-5-9-15(14)16(17)18-3/h4-10H,1-3H3 |
InChI Key |
QGSVIWKNTXFSTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=CC=C2C(=O)OC)C |
Origin of Product |
United States |
Synthetic Methodologies and Route Design for 2 Carbomethoxy 2 ,3 Dimethylbiphenyl
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.comairitilibrary.com For 2-Carbomethoxy-2',3'-dimethylbiphenyl, two primary disconnections are strategically considered.
The most logical and common disconnection is across the C-C single bond connecting the two aromatic rings (Disconnection A). This approach simplifies the target molecule into two functionalized benzene (B151609) rings: a 2,3-dimethylphenyl synthon and a 2-carbomethoxyphenyl synthon. This strategy directly leads to the exploration of transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming aryl-aryl bonds.
A secondary disconnection targets the ester functional group (Disconnection B). This involves breaking the C-O bond of the ester, leading to a 2',3'-dimethyl-2-biphenylcarboxylic acid intermediate and methanol (B129727). This approach suggests that the biphenyl (B1667301) core could be synthesized first, followed by a separate esterification step to introduce the carbomethoxy group. Combining both disconnections provides a clear roadmap, identifying key precursors such as 1-halo-2,3-dimethylbenzene and a methyl 2-halobenzoate or their corresponding organometallic/boron equivalents.
Cross-Coupling Approaches for Biphenyl Core Formation
The formation of the central aryl-aryl bond is the most critical step in the synthesis. Transition metal-catalyzed cross-coupling reactions are the methods of choice for this transformation due to their high efficiency and functional group tolerance.
Negishi Cross-Coupling Reaction from 2,3-Dimethylphenylzinc Chloride and Methyl 2-Chlorobenzoate (B514982)
The Negishi coupling is a versatile reaction that forges a carbon-carbon bond between an organozinc compound and an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgresearchgate.net This approach is particularly effective for constructing sterically hindered biaryl systems.
The synthesis would proceed via two main steps:
Formation of the Organozinc Reagent : 2,3-Dimethylphenylzinc chloride is prepared in situ. This typically involves reacting 1-bromo-2,3-dimethylbenzene with an organolithium reagent (like n-butyllithium) or magnesium to form the Grignard reagent, followed by transmetalation with zinc chloride (ZnCl₂).
Palladium-Catalyzed Coupling : The resulting organozinc reagent is then coupled with methyl 2-chlorobenzoate in the presence of a palladium catalyst. Palladium complexes with phosphine (B1218219) ligands, such as Pd(PPh₃)₄ or those generated from Pd₂(dba)₃ and a suitable phosphine ligand, are commonly employed to facilitate the reaction. organic-chemistry.org
A typical reaction protocol is outlined in the table below.
| Parameter | Condition | Purpose |
| Aryl Halide | Methyl 2-chlorobenzoate | Electrophilic coupling partner |
| Organometallic | 2,3-Dimethylphenylzinc chloride | Nucleophilic coupling partner |
| Catalyst | Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) | Facilitates oxidative addition and reductive elimination |
| Solvent | Tetrahydrofuran (THF) | Solubilizes reagents and intermediates |
| Temperature | 60-80 °C (Reflux) | Provides energy to overcome activation barriers |
This method is advantageous due to the high reactivity of organozinc reagents, which often leads to good yields even with less reactive aryl chlorides. organic-chemistry.org
Investigation of Suzuki-Miyaura Coupling Protocols for Analogous Biphenyl Systems
The Suzuki-Miyaura coupling is one of the most widely used methods for biaryl synthesis, involving the reaction of an organoboron compound with an organic halide catalyzed by a palladium complex. gre.ac.uknih.gov Its advantages include mild reaction conditions, commercial availability of many boronic acids, and the low toxicity of boron-containing byproducts. nih.govresearchgate.net
For the synthesis of this compound, two analogous routes are plausible:
Route A : Coupling of 2,3-dimethylphenylboronic acid with methyl 2-bromobenzoate (B1222928).
Route B : Coupling of (2-carbomethoxyphenyl)boronic acid with 1-bromo-2,3-dimethylbenzene.
Both routes require a palladium catalyst, a base, and an appropriate solvent. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., dioxane, toluene, DMF) is crucial for the reaction's success and can significantly impact the yield. rsc.org
| Component | Example Reagents/Conditions | Role in Reaction |
| Organoboron | 2,3-Dimethylphenylboronic acid | Nucleophilic partner |
| Organic Halide | Methyl 2-bromobenzoate | Electrophilic partner |
| Catalyst | Pd(OAc)₂ with a phosphine ligand (e.g., SPhos) | Catalytic cycle (oxidative addition, transmetalation, reductive elimination) |
| Base | K₃PO₄ (Potassium phosphate) | Activates the organoboron species |
| Solvent | Toluene/Water | Reaction medium |
The Suzuki-Miyaura reaction is highly versatile and provides a robust alternative to the Negishi coupling for accessing the target biphenyl structure. acs.org
Exploration of Other Transition Metal-Catalyzed Cross-Coupling Strategies
While Negishi and Suzuki couplings are prominent, other strategies could also be employed to form the biphenyl core.
Stille Coupling : This reaction uses an organotin reagent (e.g., 2,3-dimethyl(tributylstannyl)benzene) and an organic halide (methyl 2-bromobenzoate). Stille couplings are tolerant of a wide variety of functional groups but are often avoided due to the high toxicity of organotin compounds.
Hiyama Coupling : This involves the coupling of an organosilicon compound with an organic halide, activated by a fluoride (B91410) source (e.g., TBAF). It is considered a greener alternative to Stille coupling but may require more rigorous optimization of reaction conditions.
Kumada Coupling : This classic method utilizes a Grignard reagent (e.g., 2,3-dimethylphenylmagnesium bromide) and an aryl halide in the presence of a nickel or palladium catalyst. While powerful, its application can be limited by the high reactivity of the Grignard reagent, which is incompatible with many functional groups, including esters. Therefore, this method would be less suitable for a direct coupling with methyl 2-halobenzoate.
Esterification and Carbomethoxy Functional Group Introduction
The carbomethoxy group can be introduced at different stages of the synthesis.
Concurrent Introduction : As described in the cross-coupling sections, using a pre-functionalized coupling partner like methyl 2-chlorobenzoate or methyl 2-bromobenzoate introduces the ester group simultaneously with the formation of the biphenyl core. This is often the most efficient approach in terms of step economy.
Post-Coupling Esterification : An alternative route involves first synthesizing the biphenyl carboxylic acid intermediate (2',3'-dimethyl-[1,1'-biphenyl]-2-carboxylic acid). This intermediate can then be converted to the final methyl ester product. Standard esterification methods include:
Fischer Esterification : Reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst (e.g., H₂SO₄). This is a simple and cost-effective method, although it is an equilibrium process.
Reaction with Diazomethane (B1218177) : This provides a quantitative conversion of the carboxylic acid to the methyl ester under very mild conditions. However, diazomethane is highly toxic and explosive, requiring specialized handling.
Reaction with Thionyl Chloride and Methanol : The carboxylic acid is first converted to the more reactive acyl chloride using thionyl chloride (SOCl₂), which then readily reacts with methanol to form the ester.
Optimization of Reaction Parameters and Process Efficiency
Optimizing the chosen synthetic route is critical to maximize yield, minimize impurities, and ensure reproducibility. For cross-coupling reactions, several parameters must be carefully tuned.
| Parameter | Factors to Consider | Potential Impact |
| Catalyst System | Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., PPh₃, Buchwald-type phosphines) | Affects reaction rate, yield, and catalyst stability. Bulky, electron-rich ligands are often required for sterically hindered substrates. |
| Base | Strength (e.g., K₂CO₃ vs. K₃PO₄) and solubility | Crucial for the transmetalation step in Suzuki coupling; can influence side reactions. |
| Solvent | Polarity and boiling point (e.g., THF, Dioxane, Toluene) | Affects solubility of reagents and stability of catalytic intermediates. |
| Temperature | Reaction temperature and duration | Must be high enough to drive the reaction but low enough to prevent catalyst decomposition or side product formation. |
| Concentration | Molarity of reactants | Can influence reaction kinetics and the formation of dimeric byproducts. |
Process efficiency is enhanced by selecting a route with fewer synthetic steps (high step economy), using stable and readily available starting materials, and developing a robust purification protocol, such as column chromatography or recrystallization, to isolate the final product, this compound, in high purity.
Purification Methodologies for Isolated Compound
The purification of the crude this compound isolated from the synthetic reaction is crucial to obtain a product of high purity for subsequent applications or characterization. Several standard laboratory techniques can be employed for this purpose, with the choice depending on the nature of the impurities present and the scale of the reaction.
Column Chromatography:
Column chromatography is a highly effective method for separating the desired biphenyl compound from unreacted starting materials, catalyst residues, and byproducts. studylib.net Silica (B1680970) gel is the most common stationary phase for the purification of moderately polar organic compounds like this compound. studylib.net The selection of an appropriate eluent (mobile phase) is critical for achieving good separation. A solvent system of hexane (B92381) and ethyl acetate (B1210297) is often suitable for biphenyls, with the polarity being adjusted to achieve an optimal retention factor (Rf) for the product on a thin-layer chromatography (TLC) plate. studylib.net
Table 1: Hypothetical Column Chromatography Parameters for Purification
| Parameter | Value |
|---|---|
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Eluent System | Hexane:Ethyl Acetate (95:5 v/v) |
| Rf of Product | ~0.35 |
| Rf of Impurities | Varies (e.g., <0.2 or >0.5) |
| Loading Method | Dry loading on silica gel |
| Fraction Collection | Monitored by TLC |
Recrystallization:
Recrystallization is a purification technique based on the differential solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. This method is particularly effective for removing small amounts of impurities from a solid product. The selection of a suitable solvent is paramount; the desired compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For a compound like this compound, which is likely to be a solid or a high-boiling oil, a mixed solvent system (e.g., ethanol/water or hexane/ethyl acetate) might be necessary to achieve the desired solubility profile.
Table 2: Hypothetical Recrystallization Solvents
| Solvent/Solvent System | Suitability |
|---|---|
| Methanol | Potentially suitable |
| Ethanol/Water | Good for inducing crystallization |
| Hexane/Ethyl Acetate | Can be effective for biphenyls |
High-Performance Liquid Chromatography (HPLC):
For achieving very high purity or for separating isomers, High-Performance Liquid Chromatography (HPLC) can be employed. Reversed-phase HPLC with a C18 or a specialized biphenyl stationary phase is often used for the analysis and purification of aromatic compounds. phenomenex.comthermofisher.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
Table 3: Hypothetical HPLC Conditions
| Parameter | Condition |
|---|---|
| Column | Biphenyl stationary phase |
| Mobile Phase | Acetonitrile:Water gradient |
| Detection | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
| Temperature | 40 °C |
Chemical Reactivity and Mechanistic Studies of 2 Carbomethoxy 2 ,3 Dimethylbiphenyl
Reactions Involving the Carbomethoxy Functional Group
The carbomethoxy group (-COOCH₃) is an ester functionality and, as such, is susceptible to a variety of nucleophilic acyl substitution reactions.
Hydrolysis: Under either acidic or basic conditions, the carbomethoxy group can be hydrolyzed to the corresponding carboxylic acid, 2',3'-dimethylbiphenyl-2-carboxylic acid.
Acid-Catalyzed Hydrolysis: This reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack of water.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt, which is subsequently protonated to yield the carboxylic acid.
Transesterification: In the presence of an alcohol and an acid or base catalyst, 2-Carbomethoxy-2',3'-dimethylbiphenyl can undergo transesterification to form a different ester. The reaction equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the methanol (B129727) as it is formed.
| Reaction | Reagents | Product |
| Acid-Catalyzed Hydrolysis | H₃O⁺ | 2',3'-Dimethylbiphenyl-2-carboxylic acid |
| Base-Catalyzed Hydrolysis | 1. NaOH, H₂O 2. H₃O⁺ | 2',3'-Dimethylbiphenyl-2-carboxylic acid |
| Transesterification | R-OH, H⁺ or RO⁻ | 2-Alkoxycarbonyl-2',3'-dimethylbiphenyl |
The carbomethoxy group itself does not undergo nucleophilic addition in the same way as aldehydes or ketones. However, the α-carbon to the ester is not acidic in this molecule, precluding direct enolate formation at that position.
In analogous systems, where a second ester group is present and separated by a suitable carbon chain, a Dieckmann condensation can occur. This is an intramolecular Claisen condensation that forms a cyclic β-keto ester. wikipedia.orgorganic-chemistry.orgalfa-chemistry.commasterorganicchemistry.com For a derivative of this compound to undergo such a reaction, it would first need to be modified to contain a second ester group at an appropriate position to allow for the formation of a stable 5- or 6-membered ring. wikipedia.orgmasterorganicchemistry.com
The general mechanism for a Dieckmann condensation involves the following steps:
Deprotonation of an α-carbon to one ester group to form an enolate. wikipedia.org
Intramolecular nucleophilic attack of the enolate on the carbonyl carbon of the other ester group. wikipedia.org
Elimination of the alkoxy group to form a cyclic β-keto ester. chemistrysteps.com
Reactions at the Substituted Biphenyl (B1667301) Core
The biphenyl core consists of two aromatic rings: a carbomethoxyphenyl moiety and a dimethylphenyl moiety. The reactivity of these rings towards electrophilic substitution is influenced by the electronic effects of their respective substituents.
Carbomethoxyphenyl Moiety: The carbomethoxy group is an electron-withdrawing group and a meta-director. scribd.comrsc.org Therefore, electrophilic aromatic substitution on this ring is expected to occur at the positions meta to the carbomethoxy group (C4 and C6). The presence of the bulky dimethylphenyl group at the C2 position would likely favor substitution at the C4 position due to reduced steric hindrance. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. oneonta.edumasterorganicchemistry.comlibretexts.org For instance, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield primarily 2-Carbomethoxy-4-nitro-2',3'-dimethylbiphenyl. aiinmr.comma.eduyoutube.com
Dimethylphenyl Moiety: The methyl groups are electron-donating and ortho, para-directing. The 2'- and 3'-methyl groups will activate this ring towards electrophilic attack. The directing effects of the two methyl groups and the biphenyl linkage itself will determine the site of substitution. The positions ortho and para to the methyl groups are C1', C4', C5', and C6'. Steric hindrance from the other ring and the existing methyl groups will play a crucial role in determining the major product.
| Ring Moiety | Substituent(s) | Electronic Effect | Directing Effect | Predicted Major Substitution Position(s) |
| Carbomethoxyphenyl | -COOCH₃ | Electron-withdrawing | Meta | C4 |
| Dimethylphenyl | -CH₃, -CH₃ | Electron-donating | Ortho, Para | C4', C6' |
The methyl groups on the biphenyl core are benzylic and can undergo free-radical reactions. For instance, in the presence of N-bromosuccinimide (NBS) and a radical initiator, selective bromination of one or both methyl groups can be achieved to yield the corresponding bromomethyl or dibromomethyl derivatives. These halogenated derivatives can then serve as precursors for a variety of other functional groups through nucleophilic substitution reactions.
| Reaction | Reagents | Product |
| Free-Radical Bromination | N-Bromosuccinimide (NBS), Initiator (e.g., AIBN or light) | Bromomethyl or Dibromomethyl derivatives |
| Nucleophilic Substitution | Nu⁻ (e.g., CN⁻, OH⁻, OR⁻) on brominated product | Further derivatized products (e.g., cyanomethyl, hydroxymethyl, alkoxymethyl) |
Intramolecular Cyclization and Ring-Forming Reactions in Biphenyl Derivatives
While this compound does not readily undergo intramolecular cyclization in its native form, its derivatives can be precursors for the synthesis of polycyclic aromatic compounds. For instance, if the carbomethoxy group is hydrolyzed to a carboxylic acid, it can then be converted to an acyl chloride. This acyl chloride could potentially undergo an intramolecular Friedel-Crafts acylation with the other aromatic ring to form a six-membered ring, leading to a fluorenone derivative. The success of such a cyclization would depend on the reaction conditions and the steric hindrance between the two rings. The substitution pattern on the dimethylphenyl ring would influence the position of cyclization.
Similarly, derivatives of this compound could be designed to undergo other types of intramolecular cyclizations, such as those catalyzed by transition metals, to form various heterocyclic or carbocyclic ring systems. researchgate.netrsc.orgresearchgate.net
Stereochemical Implications of Biphenyl Rotational Isomerism
The phenomenon of atropisomerism is central to the stereochemistry of this compound. Atropisomers are stereoisomers that arise from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual rotamers. wikipedia.org In substituted biphenyls, the rotation around the central carbon-carbon single bond can be restricted by the presence of bulky substituents in the ortho positions of the phenyl rings. slideshare.net
In the case of this compound, the presence of a carbomethoxy group at the 2-position and a methyl group at the 2'-position creates significant steric hindrance. This hindrance restricts the free rotation around the biphenyl linkage, leading to the existence of stable rotational isomers, or atropisomers. These atropisomers are enantiomeric, meaning they are non-superimposable mirror images of each other. stereoelectronics.org
The stability of these atropisomers is determined by the energy barrier to rotation. For unsubstituted biphenyl, the torsional barriers are quite low, approximately 6.0 kJ/mol at a 0° dihedral angle and 6.5 kJ/mol at a 90° dihedral angle, allowing for rapid interconversion between conformers. slideshare.net However, the introduction of ortho substituents dramatically increases this barrier. For instance, the attachment of methyl groups to the ortho-positions can raise the rotational barrier to around 7-10 kcal/mol, and for di-ortho substituted biphenyls, it can be as high as 19 kcal/mol. researchgate.net Given the steric bulk of both the carbomethoxy and methyl groups in this compound, it is expected that the rotational barrier would be substantial, leading to configurationally stable atropisomers at room temperature.
The presence of a third substituent, the methyl group at the 3'-position, does not directly contribute to the primary steric clash that restricts rotation. However, it can influence the precise dihedral angle of the ground state conformation and subtly affect the rotational energy profile through buttressing effects.
| Compound | Ortho-Substituents | Typical Rotational Barrier (kcal/mol) |
|---|---|---|
| Biphenyl | None | ~1.5 |
| 2-Methylbiphenyl | -CH3 | 7-10 |
| 2,2'-Dimethylbiphenyl (B165481) | -CH3, -CH3 | ~19 |
| This compound (Predicted) | -COOCH3, -CH3 | >15 |
Reaction Kinetics and Elucidation of Mechanistic Pathways
The chemical reactivity of this compound is largely dictated by the carbomethoxy functional group. A key reaction for this group is hydrolysis, which can be catalyzed by either acid or base. The kinetics and mechanism of this reaction are significantly influenced by the steric hindrance imposed by the ortho-substituents.
The alkaline hydrolysis of esters, or saponification, is a well-studied reaction that typically proceeds through a bimolecular acyl-carbon cleavage (BAC2) mechanism. arkat-usa.org This mechanism involves a rate-determining nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. chemrxiv.org
For sterically hindered esters like this compound, the approach of the nucleophile to the carbonyl carbon is impeded. This steric hindrance is expected to decrease the rate of hydrolysis compared to unhindered esters. chemrxiv.org The reaction would likely still follow second-order kinetics, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org Under conditions where the hydroxide ion is in large excess, the reaction would exhibit pseudo-first-order kinetics.
The general mechanism for the alkaline hydrolysis can be outlined as follows:
Nucleophilic Attack: The hydroxide ion attacks the electrophilic carbonyl carbon of the carbomethoxy group, forming a tetrahedral intermediate.
Leaving Group Departure: The tetrahedral intermediate collapses, leading to the departure of the methoxide (B1231860) ion (-OCH3) as the leaving group.
Proton Transfer: The methoxide ion, being a strong base, deprotonates the newly formed carboxylic acid to yield a carboxylate salt and methanol.
Studies on the hydrolysis of other hindered esters have shown that reaction conditions can be modified to overcome the reduced reactivity. For example, using non-aqueous or mixed solvent systems can enhance the rate of hydrolysis. In non-aqueous media, the hydroxide anions are poorly solvated, making them more potent nucleophiles and facilitating the attack on the sterically crowded carbonyl carbon. arkat-usa.orgresearchgate.net
The electronic effects of the substituents also play a role. The phenyl group is generally electron-withdrawing, which increases the electrophilicity of the carbonyl carbon and can facilitate the nucleophilic attack. chemrxiv.org However, in the case of this compound, the steric effects are likely to be the dominant factor governing the reaction kinetics.
| Factor | Effect on Reaction Rate | Reasoning |
|---|---|---|
| Steric Hindrance | Decrease | Ortho-substituents impede the approach of the nucleophile to the carbonyl carbon. |
| Electronic Effects | Slight Increase | The electron-withdrawing nature of the phenyl rings increases the electrophilicity of the carbonyl carbon. |
| Solvent | Variable | Non-aqueous or mixed aprotic/protic solvents can increase the rate by enhancing the nucleophilicity of the hydroxide ion. |
Spectroscopic and Structural Elucidation of this compound
A comprehensive search for spectroscopic data for the chemical compound "this compound" has been conducted. Unfortunately, specific experimental data for the ¹H NMR, ¹³C NMR, and mass spectrometry of this particular compound are not available in the public domain through the performed searches.
Scientific literature and chemical databases often contain detailed spectroscopic information for a vast array of chemical compounds. This information is crucial for structural elucidation and characterization. The data typically includes:
¹H Nuclear Magnetic Resonance (NMR) spectroscopy , which provides information about the chemical environment of hydrogen atoms in a molecule, including their chemical shifts and coupling constants.
¹³C NMR spectroscopy , which reveals the chemical environment of carbon atoms.
Mass Spectrometry (MS) , which determines the mass-to-charge ratio of ionized molecules and their fragments, allowing for the determination of the molecular weight and elemental composition (through High-Resolution Mass Spectrometry - HRMS), as well as insights into the molecular structure through fragmentation patterns.
Advanced NMR techniques , such as COSY, HSQC, and HMBC, which are used to establish correlations between different nuclei and provide a more detailed structural picture.
Without access to this specific data for this compound, it is not possible to generate a scientifically accurate and detailed article according to the requested outline. The creation of such an article requires factual, experimentally determined spectroscopic values to populate the data tables and to form the basis of the analysis and discussion in each section.
Therefore, the requested article focusing solely on the spectroscopic and structural elucidation of this compound cannot be provided at this time due to the absence of the necessary foundational data.
Spectroscopic and Structural Elucidation of 2 Carbomethoxy 2 ,3 Dimethylbiphenyl
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-Carbomethoxy-2',3'-dimethylbiphenyl is expected to be complex, exhibiting characteristic vibrations associated with the ester functional group and the substituted aromatic rings.
The most prominent absorption band would arise from the carbonyl (C=O) stretching vibration of the carbomethoxy group. For aromatic esters like methyl benzoate, this peak is typically strong and sharp, appearing in the region of 1730-1715 cm⁻¹. The exact position is influenced by electronic effects; conjugation with the aromatic ring can slightly lower the frequency.
Another key feature related to the ester group is the C-O stretching vibrations. Two distinct C-O stretching bands are expected: the C-O-C asymmetric stretch, typically found between 1250 and 1200 cm⁻¹, and the O-CH₃ symmetric stretch, which appears in the 1150-1100 cm⁻¹ region.
The aromatic nature of the biphenyl (B1667301) core will give rise to several characteristic bands. The C-H stretching vibrations of the hydrogens on the aromatic rings are expected to appear above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. The C=C stretching vibrations within the aromatic rings will produce a series of medium to weak absorptions in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) rings influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, which can sometimes be used to infer substitution patterns.
Furthermore, the C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern of the aromatic rings, are expected in the 900-690 cm⁻¹ region. The presence of methyl groups will be indicated by C-H stretching vibrations around 2955 cm⁻¹ and C-H bending vibrations.
Table 1: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carbomethoxy | C=O Stretch | 1730 - 1715 | Strong |
| Carbomethoxy | C-O-C Asymmetric Stretch | 1250 - 1200 | Strong |
| Carbomethoxy | O-CH₃ Symmetric Stretch | 1150 - 1100 | Medium |
| Aromatic Rings | C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aromatic Rings | C=C Stretch | 1600 - 1450 | Medium to Weak |
| Methyl Groups | C-H Stretch | ~2955 | Medium |
| Aromatic Rings | C-H Out-of-plane Bend | 900 - 690 | Medium to Strong |
Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis
Electronic absorption (UV-Vis) spectroscopy provides insights into the conjugated π-electron system of a molecule. The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted biphenyl chromophore.
Biphenyl itself exhibits a strong absorption band (the K-band) around 250 nm, which is attributed to a π → π* transition involving the entire conjugated system of the two phenyl rings. The planarity of the biphenyl system is crucial for this conjugation. Steric hindrance between substituents at the ortho positions (2, 2', 6, and 6') can force the rings to twist relative to each other, reducing π-orbital overlap and causing a hypsochromic shift (to shorter wavelength) and a decrease in molar absorptivity (hypochromic effect).
In this compound, the presence of the carbomethoxy group at the 2-position and a methyl group at the 2'-position will induce significant steric hindrance. This will lead to a larger dihedral angle between the two phenyl rings compared to unsubstituted biphenyl. Consequently, the main absorption band is expected to be blue-shifted from 250 nm and have a lower intensity.
Table 2: Predicted UV-Vis Absorption Data for this compound
| Chromophore | Electronic Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) | Notes |
| Substituted Biphenyl | π → π* (K-band) | < 250 | Lower than biphenyl | Hypsochromic and hypochromic shifts due to steric hindrance. |
| Benzoyl | n → π | ~280 | Low | Often weak and may be obscured by the stronger π → π transition. |
X-ray Crystallography for Solid-State Molecular Architecture
While no specific X-ray crystal structure for this compound is publicly available, the solid-state architecture can be inferred from crystallographic data of structurally related compounds. X-ray crystallography would provide precise information on bond lengths, bond angles, and, most importantly, the torsional (dihedral) angle between the two phenyl rings.
For substituted biphenyls, the dihedral angle is a key structural parameter determined by the balance between the steric repulsion of the ortho-substituents and the electronic stabilization of a planar conformation that maximizes π-conjugation. In the case of this compound, the bulky carbomethoxy group at the 2-position and the methyl group at the 2'-position would create significant steric strain.
Studies on similarly substituted biphenyls show that the dihedral angle between the aromatic rings typically ranges from 45° to over 70°, depending on the size of the ortho-substituents. For instance, in 4′-methylbiphenyl-2-carboxylic acid, the dihedral angle is reported to be 53.39°. core.ac.uk Given the presence of substituents at both ortho positions in the target molecule, a dihedral angle in the higher end of this range is expected.
The carbomethoxy group itself has a preferred planar conformation, but steric interactions with the adjacent phenyl ring might cause it to twist out of the plane of the ring to which it is attached. X-ray data for methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate shows that the dihedral angle between the biphenyl rings is small (5.78°), but this is influenced by the para-substitution and crystal packing forces. nih.gov In contrast, the ortho-substitution in this compound will be the dominant factor determining the conformation.
Table 3: Predicted Solid-State Structural Parameters for this compound
| Structural Parameter | Predicted Value/Conformation | Rationale |
| Biphenyl Dihedral Angle | 50° - 70° | Steric hindrance between the 2-carbomethoxy and 2'-methyl groups. |
| Carbomethoxy Group Orientation | Potentially twisted out of the plane of the attached phenyl ring | To minimize steric interactions with the other phenyl ring. |
| Molecular Packing | Efficient packing of non-planar molecules | Driven by van der Waals interactions. |
Computational Chemistry and Theoretical Investigations of 2 Carbomethoxy 2 ,3 Dimethylbiphenyl
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly methods rooted in Density Functional Theory (DFT), are indispensable for elucidating the electronic characteristics and predicting the reactivity of molecules like 2-Carbomethoxy-2',3'-dimethylbiphenyl. These ab initio methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and associated properties.
Detailed Research Findings: A theoretical investigation would begin with geometry optimization to find the lowest energy structure of the molecule. Subsequent calculations would yield critical electronic parameters.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface. This allows for the identification of electron-rich sites, which are susceptible to electrophilic attack, and electron-poor (or positive potential) sites, which are prone to nucleophilic attack. It is anticipated that the region around the carbonyl oxygen of the carbomethoxy group would exhibit a strong negative potential.
Atomic Charges and Reactivity Descriptors: Population analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis, would be used to calculate the partial charge on each atom. From the FMO energies, global reactivity descriptors like chemical hardness, softness, and electronegativity can be derived to provide a quantitative measure of the molecule's reactivity.
Below is an illustrative table of the type of data that would be generated from such calculations.
| Parameter | Illustrative Value / Description | Computational Method |
| HOMO Energy | -6.8 eV | DFT (e.g., B3LYP/6-311G(d,p)) |
| LUMO Energy | -1.5 eV | DFT (e.g., B3LYP/6-311G(d,p)) |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | DFT (e.g., B3LYP/6-311G(d,p)) |
| Dipole Moment | ~2.1 Debye | DFT (e.g., B3LYP/6-311G(d,p)) |
| MEP Minimum | Negative potential near carbonyl oxygen | DFT Calculation |
Conformational Analysis and Rotational Barriers of the Biphenyl (B1667301) Moiety
The most significant structural feature of this compound is the steric hindrance caused by the ortho substituents (the carbomethoxy and 2'-methyl groups). This hindrance restricts rotation around the central carbon-carbon single bond, leading to a phenomenon known as atropisomerism, where rotational isomers (atropisomers) can be isolated as stable, distinct compounds.
Detailed Research Findings:
Potential Energy Surface (PES) Scan: To quantify the rotational restriction, a relaxed PES scan would be performed. This involves calculating the molecule's energy at fixed increments of the dihedral angle that defines the twist between the two phenyl rings. The resulting energy profile reveals the lowest-energy (most stable) conformations and the high-energy transition states that separate them. For a tri-ortho-substituted biphenyl like this, the minimum energy conformation is expected to have a significantly twisted (non-planar) dihedral angle.
Rotational Barrier Calculation: The energy difference between the stable, twisted conformation and the highest-energy planar or near-planar transition state constitutes the rotational energy barrier. researchgate.net The magnitude of this barrier determines the stability of the atropisomers. Studies on related compounds like 2,2'-dimethylbiphenyl (B165481) show that ortho-substituents can lead to very high barriers to rotation. westmont.edu A barrier greater than approximately 20-23 kcal/mol (84-96 kJ/mol) is generally sufficient to allow for the separation of atropisomers at room temperature. nih.gov Given the steric bulk of the substituents, it is highly probable that this compound would possess a substantial rotational barrier, making it a chiral molecule with stable enantiomeric forms.
A table representing typical outputs from a conformational analysis is provided below.
| Parameter | Illustrative Value | Computational Method |
| Ground State Dihedral Angle | 80-100° | DFT Geometry Optimization |
| Planar Transition State Energy | +25 kcal/mol relative to ground state | Transition State Search (e.g., QST2/3) |
| Rotational Energy Barrier (ΔG‡) | >25 kcal/mol | DFT with thermal corrections |
| Predicted Interconversion Half-life (298 K) | Many hours, days, or longer | Calculated from ΔG‡ using the Eyring equation |
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational methods are highly effective at predicting spectroscopic data, which serves as a powerful tool for confirming experimental results and aiding in the structural elucidation of newly synthesized compounds.
Detailed Research Findings:
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method would be used to compute the theoretical ¹H and ¹³C NMR chemical shifts. epstem.net These calculated values, when compared to experimental spectra, can confirm peak assignments. The chemical shifts of the protons and carbons near the biphenyl linkage would be particularly sensitive to the molecule's torsional angle.
Vibrational Spectroscopy (IR): The calculation of vibrational frequencies allows for the generation of a theoretical infrared (IR) spectrum. This would help in assigning experimental absorption bands to specific molecular motions. A strong absorption band predicted around 1720-1740 cm⁻¹ would be characteristic of the C=O stretching vibration of the carbomethoxy group.
Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra. ekb.eg The calculations would yield the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption. The electronic transitions would primarily be of a π → π* nature within the aromatic rings.
An example of a data table for predicted spectroscopic parameters is shown.
| Spectroscopic Data | Predicted Parameter | Significance |
| ¹H NMR (aromatic region) | Distinct signals for each proton | Confirms the asymmetric nature of the molecule |
| ¹³C NMR (carbonyl carbon) | δ ≈ 168-172 ppm | Characteristic of an ester carbonyl group |
| IR Frequency (C=O stretch) | ~1725 cm⁻¹ | Key functional group identification |
| UV-Vis λ_max | ~255 nm | Corresponds to π-π* electronic transitions |
Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions
While quantum chemical calculations typically model a single molecule in a vacuum, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time within a condensed phase, such as a solvent.
Detailed Research Findings:
Solvation Effects: MD simulations would place the this compound molecule in a box of explicit solvent molecules (e.g., water, methanol). The simulation would track the movements of all atoms over time, revealing how the solvent organizes around the solute. This can provide insights into solubility and the solvent's influence on conformational stability.
Conformational Dynamics: By analyzing the trajectory of an MD simulation, one could observe the dynamic fluctuations of the biphenyl dihedral angle around its equilibrium value. This provides a more realistic picture of the molecule's flexibility in solution compared to the static picture from quantum chemical optimizations.
Intermolecular Interactions: By simulating a system with multiple solute molecules, MD can be used to study aggregation and self-interaction. It would reveal whether the molecules prefer to interact with each other (e.g., via π-stacking of the phenyl rings) or remain solvated.
Theoretical Insights into Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for exploring the detailed pathways of chemical reactions, providing information that is often difficult or impossible to obtain experimentally.
Detailed Research Findings:
Reaction Coordinate Mapping: For a potential reaction, such as the alkaline hydrolysis of the ester group, computational methods can be used to map the entire reaction pathway. This involves locating the geometries of the reactants, products, any reaction intermediates, and the transition states that connect these species. researchgate.net
Activation Energy Calculation: The energy difference between the transition state and the reactants defines the activation energy barrier for the reaction. mdpi.com This value is directly related to the reaction rate and can be used to predict how readily the reaction will occur under specific conditions.
Transition State Analysis: The optimized geometry of a transition state provides a "snapshot" of the bond-breaking and bond-forming events. Analysis of the vibrational modes of the transition state confirms its identity; a true transition state has exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.
A summary table for a hypothetical reaction mechanism investigation is presented below.
| Reaction Studied | Key Computational Finding | Significance |
| Saponification (Ester Hydrolysis) | Transition state structure and activation energy | Elucidates the mechanism (e.g., tetrahedral intermediate) and predicts reaction kinetics |
| Electrophilic Aromatic Substitution | Maps of Fukui functions and MEP | Predicts the regioselectivity of reactions like nitration or halogenation on the two different rings |
| Benzylic Radical Formation | C-H bond dissociation energies for the methyl groups | Identifies which methyl group is more susceptible to radical abstraction |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
